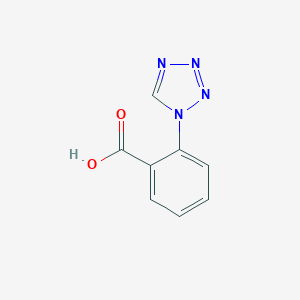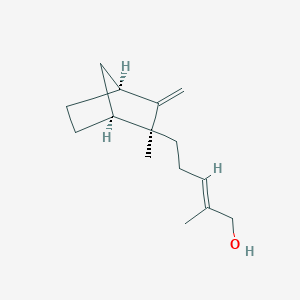
3-(3,5-Dimethylphenyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)-2-methyl-1-propene, also known as 1-propene-3-(3,5-dimethylphenyl)-2-methyl, is a compound that is found in nature and is used in a variety of scientific and industrial applications. It is a colorless liquid with a sweet, fruity odor and a boiling point of about 144 °C. The chemical formula for this compound is C10H14, and it is a member of the class of compounds known as alkenes.
Scientific Research Applications
Photorelease Protecting Groups
One relevant application is in the development of photoremovable protecting groups for carboxylic acids. The study on 2,5-dimethylphenacyl (DMP) esters highlights the potential of certain dimethylphenyl derivatives in organic synthesis and biochemistry. These compounds can efficiently release carboxylic acids upon irradiation, showing promise for "caged" compounds in biochemical research (Zabadal et al., 2001).
Polymer Science
Another significant area of application is in polymer science. Copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate have been synthesized and characterized, indicating the use of dimethylphenyl derivatives in creating materials with specific solubility, thermal properties, and reactivity ratios. Such studies show the versatility of these compounds in tailoring the properties of polymers for various industrial applications (Vijayanand et al., 2002).
Luminescence Sensing
Dimethylphenyl derivatives are also explored in the context of luminescence sensing. Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to be selectively sensitive to benzaldehyde derivatives. This application demonstrates the potential of dimethylphenyl compounds in developing sensitive and selective sensors for organic molecules, which could be useful in environmental monitoring and chemical analysis (Shi et al., 2015).
Catalysis
In catalysis, nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including those with dimethylphenyl groups, have been identified as efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. This research underscores the role of dimethylphenyl derivatives in advancing catalytic processes for high-performance polymer production (Meier et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-dimethylphenyl methylcarbamate, have been found to inhibit cholinesterase or acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction.
Mode of Action
Based on the mode of action of similar compounds, it may interact with its targets and cause changes in their function . For instance, carbamates like 3,5-Dimethylphenyl methylcarbamate form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .
Biochemical Pathways
Compounds with similar structures may affect the cholinergic system by inhibiting the action of ache, thereby disrupting the normal functioning of the nervous system .
Result of Action
Similar compounds like 3,5-dimethylphenyl methylcarbamate, which inhibit ache, can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)5-12-7-10(3)6-11(4)8-12/h6-8H,1,5H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRIMIZOWFHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641227 |
Source


|
| Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119612-48-5 |
Source


|
| Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)




